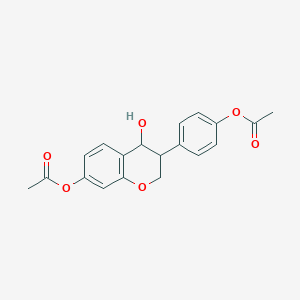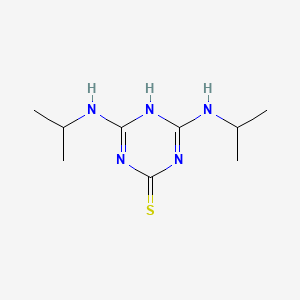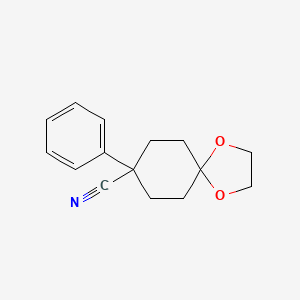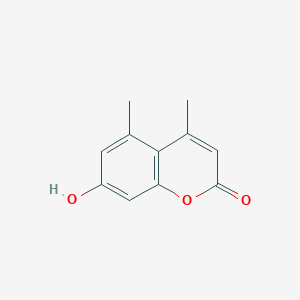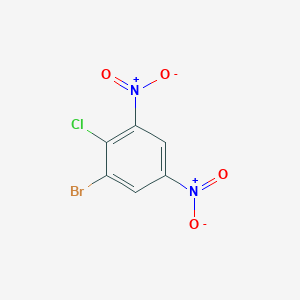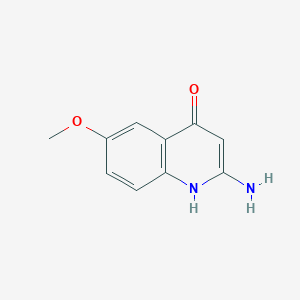
2-Amino-6-methoxyquinolin-4-OL
描述
2-Amino-6-methoxyquinolin-4-OL is a member of the quinoline family, which is known for its versatile applications in various fieldsThe quinoline structure, characterized by a benzene ring fused with a pyridine moiety, is a common scaffold in many biologically active molecules.
准备方法
The synthesis of 2-Amino-6-methoxyquinolin-4-OL can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyquinoline with appropriate reagents to introduce the amino and hydroxyl groups at the desired positions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the modern techniques used to synthesize quinoline derivatives . Industrial production methods often focus on optimizing these reactions for higher yields and purity while minimizing environmental impact.
化学反应分析
2-Amino-6-methoxyquinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield aminoquinoline derivatives .
科学研究应用
2-Amino-6-methoxyquinolin-4-OL has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various quinoline derivatives. In biology and medicine, it has shown potential as an antimalarial, antimicrobial, and anticancer agent. Its ability to inhibit DNA synthesis and promote the cleavage of bacterial DNA gyrase and topoisomerase makes it a valuable compound in drug discovery . Additionally, it is used in the development of fluorescent sensors and other industrial applications .
作用机制
The mechanism of action of 2-Amino-6-methoxyquinolin-4-OL involves its interaction with molecular targets such as DNA gyrase and topoisomerase. By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the death of bacterial cells. In cancer cells, it can induce apoptosis by interfering with DNA repair mechanisms .
相似化合物的比较
2-Amino-6-methoxyquinolin-4-OL can be compared with other similar compounds such as 4-hydroxy-2-quinolones and 6-methoxyquinoline. While these compounds share a similar quinoline scaffold, this compound is unique due to its specific functional groups that confer distinct biological activities. For instance, 4-hydroxy-2-quinolones are known for their antimicrobial properties, while 6-methoxyquinoline is used in the synthesis of fluorescent sensors .
属性
IUPAC Name |
2-amino-6-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILCANEHQNHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=CC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493922 | |
| Record name | 2-Amino-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52176-55-3 | |
| Record name | 2-Amino-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


